molecular formula C14H13N3O4 B8753425 [4-(3-Nitro-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester

[4-(3-Nitro-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester

Cat. No.: B8753425
M. Wt: 287.27 g/mol
InChI Key: OCMFRHFWTCPFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Nitro-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetate

InChI

InChI=1S/C14H13N3O4/c1-21-13(18)9-10-4-6-11(7-5-10)16-14-12(17(19)20)3-2-8-15-14/h2-8H,9H2,1H3,(H,15,16)

InChI Key

OCMFRHFWTCPFCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-nitro-pyridine (5.0 g, 31.4 mmol), (4-amino-phenyl)-acetic acid (4.75 g 31.4 mmol), and a 4 N solution of HCl in dioxane (7.85 mL, 31.4 mmol) in MeOH/dioxane (100 mL; 1:1, v/v) is stirred and refluxed for 30 h. (4-Amino-phenyl)-acetic acid (4.75 g 31.4 mmol) is added and the reaction mixture is stirred and refluxed for additional 18 h. The reaction mixture is allowed to cool to rt and concentrated in vacuo. The residue is dissolved in EtOAc, washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated. Purification of the crude product by silica gel column chromatography (Hexane/EtOAc, 85:15→60:40) provides the title compound as a red solid: ES-MS: 288.0 [M+H]+; tR=4.71 min (System 1); Rf=0.20 (Hexane/EtOAc, 4:1).
Quantity
5 g
Type
reactant
Reaction Step One
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4.75 g
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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7.85 mL
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reactant
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4.75 g
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reactant
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MeOH dioxane
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0 (± 1) mol
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solvent
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